molecular formula C16H19N3O4S B2857594 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide CAS No. 1251557-69-3

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide

Cat. No.: B2857594
CAS No.: 1251557-69-3
M. Wt: 349.41
InChI Key: UZSGJHIYURPYGN-UHFFFAOYSA-N
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Description

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazolidinone ring, a methoxyphenyl group, and a tetrahydrothiophenone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide typically involves multiple steps, including the formation of the imidazolidinone ring and the introduction of the methoxyphenyl and tetrahydrothiophenone groups. Common synthetic routes may include:

    Formation of Imidazolidinone Ring: This can be achieved by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of Methoxyphenyl Group: This step may involve the use of methoxybenzaldehyde or a similar derivative, which can be introduced through a condensation reaction.

    Attachment of Tetrahydrothiophenone Moiety: This can be done by reacting the intermediate compound with a thiol or a thioester under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(2-hydroxyphenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide
  • 2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxotetrahydrothiophen-3-yl)acetamide

Uniqueness

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents, such as hydroxy or chloro groups.

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxothiolan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-23-13-5-3-2-4-12(13)19-8-7-18(16(19)22)10-14(20)17-11-6-9-24-15(11)21/h2-5,11H,6-10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSGJHIYURPYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)NC3CCSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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